4-(Methoxycarbonyl)picolinic acid

Description

The exact mass of the compound 4-(Methoxycarbonyl)picolinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Methoxycarbonyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxycarbonyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

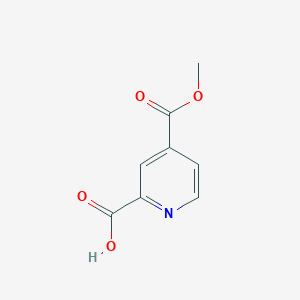

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYZUHWYUSSDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538019 | |

| Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24195-03-7 | |

| Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methoxycarbonyl)picolinic Acid (CAS: 24195-03-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-(Methoxycarbonyl)picolinic acid, with its unique bifunctional pyridine scaffold, represents a cornerstone intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in leveraging its full potential. The strategic placement of a carboxylic acid at the 2-position and a methyl ester at the 4-position on the pyridine ring offers orthogonal reactivity, making it a highly valuable synthon for the construction of complex molecular architectures. Its ability to act as a bidentate chelating agent further broadens its utility in coordination chemistry and catalysis.[1] This document will delve into the core chemical principles and practical methodologies associated with this compound, providing a foundation for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 4-(methoxycarbonyl)picolinic acid is paramount for its successful application in synthesis and analysis.

Core Properties

The key physicochemical properties of 4-(methoxycarbonyl)picolinic acid are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.

| Property | Value | Source |

| CAS Number | 24195-03-7 | N/A |

| Molecular Formula | C₈H₇NO₄ | N/A |

| Molecular Weight | 181.15 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 153-154 °C | N/A |

| Boiling Point (Predicted) | 366.8 ± 27.0 °C | N/A |

| Density (Predicted) | 1.361 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 3.27 ± 0.10 | N/A |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | N/A |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxylic acid and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester will appear at the downfield end of the spectrum (typically in the 160-180 ppm range). The aromatic carbons will resonate in the 120-150 ppm region, and the methyl ester carbon will appear upfield (around 50-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (typically 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the ester (around 1720-1740 cm⁻¹), and another C=O stretching vibration for the carboxylic acid (around 1680-1710 cm⁻¹). C-O stretching and aromatic C-H and C=C/C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.15 m/z). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the carboxyl group (-COOH), and cleavage of the pyridine ring.

Synthesis and Purification

The most direct and logical synthetic route to 4-(methoxycarbonyl)picolinic acid is the regioselective mono-esterification of its parent dicarboxylic acid, pyridine-2,4-dicarboxylic acid.

graph Synthesis_Workflow {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9];

Start [label="Pyridine-2,4-dicarboxylic acid", shape=ellipse, fillcolor="#FBBC05"];

Reagents [label="Methanol (excess)\nAcid Catalyst (e.g., H₂SO₄)"];

Reaction [label="Esterification\n(Reflux)", shape=cds];

Workup [label="Aqueous Workup\n(Neutralization, Extraction)"];

Purification [label="Recrystallization or\nColumn Chromatography"];

Product [label="4-(Methoxycarbonyl)picolinic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction [label="1."];

Reagents -> Reaction [label="2."];

Reaction -> Workup [label="3."];

Workup -> Purification [label="4."];

Purification -> Product [label="5."];

}

Figure 2. Reactivity map of 4-(methoxycarbonyl)picolinic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 2-position can undergo typical reactions of this functional group.

-

Amidation: The carboxylic acid can be readily converted to amides by reaction with primary or secondary amines in the presence of a coupling agent such as HATU, HOBt/EDC, or by conversion to the acid chloride followed by reaction with an amine.[2][3] This is a fundamental transformation for introducing diverse functionalities and is widely used in the synthesis of bioactive molecules.

-

Esterification: While the 4-position is already esterified, the 2-carboxylic acid can be further esterified under standard Fischer esterification conditions, leading to the corresponding diester.

-

Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol using reagents like borane (BH₃).

Reactions of the Methyl Ester Group

The methyl ester at the 4-position offers another handle for chemical modification.

-

Hydrolysis (Saponification): The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH or LiOH), yielding pyridine-2,4-dicarboxylic acid.[4] This orthogonality allows for the protection of the 4-position as an ester while the 2-position is modified, followed by deprotection.

-

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

-

Amidation: Direct amidation of the ester is possible by heating with an amine, though this generally requires more forcing conditions than amidation of the carboxylic acid.

Applications in Drug Discovery and Organic Synthesis

The picolinic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metal ions, which is crucial for the activity of many enzymes.[5] 4-(Methoxycarbonyl)picolinic acid serves as a key intermediate in the synthesis of various biologically active compounds.

Role as a Pharmaceutical Intermediate

While specific examples of marketed drugs synthesized directly from 4-(methoxycarbonyl)picolinic acid are not prominently featured in the readily available literature, its structural motifs are present in numerous active pharmaceutical ingredients (APIs).[1][6] The pyridine-dicarboxylic acid framework is a common feature in various therapeutic agents. This intermediate is particularly valuable for creating libraries of compounds for drug discovery screening, where the carboxylic acid and ester groups can be independently and systematically modified.

Utility in Agrochemicals

Picolinic acid derivatives are also important in the agrochemical industry. For instance, the picolinate structure is the basis for a family of auxin herbicides.[5] The ability to introduce various substituents onto the pyridine ring via derivatization of intermediates like 4-(methoxycarbonyl)picolinic acid is a key strategy in the development of new and more effective crop protection agents.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with 4-(methoxycarbonyl)picolinic acid.

-

Hazard Identification: Based on supplier safety data sheets, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage at 2-8°C under an inert atmosphere is ideal for long-term stability.

Conclusion

4-(Methoxycarbonyl)picolinic acid is a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its orthogonal reactive sites, combined with the inherent biological relevance of the picolinic acid scaffold, make it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a solid foundation for its effective application in the laboratory.

References

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]

-

NIST WebBook. (n.d.). Picolinic acid, TMS derivative. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]

- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Academax. (n.d.). Esterification of Pyridine-2,6-Dicarboxylic Acid and n-Butanol Catalyzed by Heteroply Acids. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

CalTech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

-

Unknown Source. (n.d.). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.. Retrieved from [Link]

-

Googleapis.com. (1997, November 4). (12) United States Patent. Retrieved from [Link]

-

Googleapis.com. (2011, February 25). (12) United States Patent (10) Patent No.: US 9,504,671 B2. Retrieved from [Link]

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

-

ResearchGate. (2025, August 5). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

-

Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. Retrieved from [Link]

-

ResearchGate. (2024, August 30). (PDF) Saponification Process and Soap Chemistry. Retrieved from [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Saponification-Typical procedures - operachem [operachem.com]

- 5. PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(Methoxycarbonyl)picolinic acid

An In-depth Technical Guide to 4-(Methoxycarbonyl)picolinic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(Methoxycarbonyl)picolinic acid (CAS No: 24195-03-7), a key heterocyclic building block in modern chemical and pharmaceutical research. The document delves into its fundamental physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and applications, with a particular focus on its role in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction: The Significance of Picolinic Acid Scaffolds

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives represent a class of "privileged structures" in medicinal chemistry.[1] The pyridine ring, a bioisostere of a phenyl ring, imparts unique electronic properties and hydrogen bonding capabilities, while the carboxylic acid provides a key interaction point for biological targets. Picolinic acid itself is a natural catabolite of the amino acid tryptophan and acts as a bidentate chelating agent for various metal ions within the human body.[2][3]

The strategic functionalization of the picolinic acid scaffold allows for the fine-tuning of its pharmacological and pharmacokinetic properties. Esterified derivatives, such as 4-(Methoxycarbonyl)picolinic acid, are of particular interest.[4] The esterification of the carboxylic acid at the 4-position modifies the molecule's lipophilicity and cell permeability, making it a valuable intermediate in organic synthesis and a potential candidate for prodrug strategies.[4] This guide will explore the specific attributes of this mono-ester derivative of pyridine-2,4-dicarboxylic acid.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating its solubility, stability, and suitability for various reaction conditions and biological assays.

Structural and Molecular Data

4-(Methoxycarbonyl)picolinic acid is a derivative of pyridine with a carboxylic acid at the 2-position and a methoxycarbonyl group at the 4-position.[5]

Diagram 1: Chemical Structure of 4-(Methoxycarbonyl)picolinic acid

A 2D representation of 4-(Methoxycarbonyl)picolinic acid.

Tabulated Properties

The following table summarizes the key physicochemical data for 4-(Methoxycarbonyl)picolinic acid and its related derivatives for comparative purposes.

| Property | Value | Source |

| IUPAC Name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | [5] |

| Synonyms | Pyridine-2,4-dicarboxylic acid 4-methyl ester | [5] |

| CAS Number | 24195-03-7 | [6] |

| Molecular Formula | C₈H₇NO₄ | [7] |

| Molecular Weight | 181.15 g/mol | |

| Storage Condition | 2-8°C, Cold-chain transportation recommended | [6][8] |

Synthesis and Purification

The synthesis of 4-(Methoxycarbonyl)picolinic acid can be achieved through the selective hydrolysis of the corresponding diester. This method offers a reliable route to the mono-acid derivative.

Synthetic Pathway

A common laboratory-scale synthesis involves the partial hydrolysis of dimethyl pyridine-2,4-dicarboxylate.[9] The reaction leverages the differential reactivity of the two ester groups, though careful control of stoichiometry and reaction conditions is necessary to achieve good selectivity and yield.

Diagram 2: Synthesis Workflow

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. alfa-industry.com [alfa-industry.com]

- 6. 24195-03-7|4-(Methoxycarbonyl)picolinic acid|BLD Pharm [bldpharm.com]

- 7. 4-bromo-6-(methoxycarbonyl)picolinic acid | 293294-72-1 [amp.chemicalbook.com]

- 8. CAS#:293294-72-1 | 4-bromo-6-(methoxycarbonyl)picolinic acid | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-(Methoxycarbonyl)picolinic Acid

Introduction

4-(Methoxycarbonyl)picolinic acid is a disubstituted pyridine derivative that serves as a crucial building block in synthetic and medicinal chemistry. Its rigid, heterocyclic scaffold, combined with the distinct chemical reactivity of its carboxylic acid and methyl ester functional groups, makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceutical ligands and functional materials.[1] This guide provides a detailed analysis of its molecular structure, weight, and the analytical methodologies required for its characterization, tailored for researchers and professionals in drug development.

Section 1: Chemical Identity and Nomenclature

Accurate identification is the foundation of all chemical research. 4-(Methoxycarbonyl)picolinic acid is systematically known by its IUPAC name, 4-methoxycarbonylpyridine-2-carboxylic acid. It is cataloged under CAS Number 24195-03-7.[1][2][3] The key identifiers for this compound are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-methoxycarbonylpyridine-2-carboxylic acid | PubChem |

| Common Name | 4-(Methoxycarbonyl)picolinic acid | Benchchem[1] |

| Synonym | 2,4-Pyridinedicarboxylic acid, 4-methyl ester | ChemicalBook[4] |

| CAS Number | 24195-03-7 | Benchchem, BLD Pharm[1][3] |

| Molecular Formula | C₈H₇NO₄ | Benchchem, BLD Pharm[1][3] |

| SMILES | COC(=O)C1=CC(=NC=C1)C(=O)O | Benchchem[1] |

| InChIKey | AWYZUHWYUSSDAI-UHFFFAOYSA-N | Benchchem[1] |

Section 2: Molecular Structure and Bonding

The molecular architecture of 4-(Methoxycarbonyl)picolinic acid is defined by a central pyridine ring. This nitrogen-containing heterocycle is substituted at two key positions:

-

C2 Position: A carboxylic acid group (-COOH) is attached. The acidic proton of this group is a primary site for salt formation and derivatization reactions like amidation.

-

C4 Position: A methyl ester (methoxycarbonyl) group (-COOCH₃) is present. This group modifies the molecule's polarity and can be hydrolyzed to the corresponding dicarboxylic acid or participate in transesterification reactions.

The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents and the ring itself. The relative positioning of the electron-withdrawing carboxylic acid and ester groups impacts the electronic distribution within the ring, making it a unique scaffold for designing targeted molecules.

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: 2D molecular structure of 4-(Methoxycarbonyl)picolinic acid.

Section 3: Molecular Weight and Isotopic Mass

Understanding the distinction between average molecular weight and monoisotopic mass is critical for experimental design and data interpretation.

-

Average Molecular Weight (MW): This value is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the standard value used for stoichiometric calculations in bulk chemical reactions (e.g., determining molar equivalents for a synthesis).

-

Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the mass that is most relevant in high-resolution mass spectrometry (HRMS), where individual ions are resolved, providing precise mass-to-charge ratios for definitive molecular formula confirmation.

The key mass-related data for C₈H₇NO₄ are presented below.

| Property | Value | Significance |

| Molecular Weight | 181.15 g/mol | Used for bulk stoichiometry and solution preparation.[1][2][3] |

| Exact Mass / Monoisotopic Mass | 181.03750770 Da | Critical for identity confirmation via high-resolution mass spectrometry (HRMS).[5] |

Section 4: A Practical Workflow for Structural Verification

For any researcher synthesizing or utilizing 4-(Methoxycarbonyl)picolinic acid, a robust analytical workflow is necessary to confirm its identity and purity. The causality behind this standard two-step process is to first confirm the mass (that you have a compound of the correct elemental composition) and then to confirm the specific arrangement of those atoms (the constitutional isomer).

-

Mass Confirmation via Mass Spectrometry (MS): The initial step is to verify the molecular mass. Electrospray ionization (ESI) is a common technique for this type of polar, acidic molecule. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺. High-resolution analysis provides an accurate mass measurement that can be used to confirm the elemental formula, C₈H₇NO₄.

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR): Once the mass is confirmed, ¹H (proton) and ¹³C (carbon) NMR spectroscopy are employed to elucidate the precise molecular structure.

-

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. One would expect to see signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methyl ester group.

-

¹³C NMR: This provides information on the different types of carbon atoms in the molecule, including the carbons of the pyridine ring and the two distinct carbonyl carbons from the acid and ester groups.

-

The logical flow of this verification process is depicted in the diagram below.

Caption: Standard workflow for the analytical verification of a chemical standard.

Conclusion

4-(Methoxycarbonyl)picolinic acid is a well-defined chemical entity with a molecular formula of C₈H₇NO₄ and an average molecular weight of 181.15 g/mol .[1][2][3] Its structure, featuring a pyridine core with carboxylic acid and methyl ester functionalities, provides a versatile platform for chemical synthesis. For professionals in research and drug development, a thorough understanding of its structural properties and the application of rigorous analytical workflows, such as mass spectrometry and NMR, are essential for ensuring the integrity and success of their scientific endeavors.

References

-

ChemUniverse. 4-methoxy-6-(methoxycarbonyl)picolinic acid [P07957]. Available at: [Link]

-

Xingrui Industry. China CAS No.24195-03-7 | 4-(Methoxycarbonyl)picolinic Acid Manufacturers and Factory. Available at: [Link]

-

PubChem. 4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid | C10H9NO6. Available at: [Link]

-

PubChem. 4-(Ethoxycarbonyl)picolinic acid | C9H9NO4. Available at: [Link]

-

PubChem. 4-(Methoxycarbonyl)pyridine-3-carboxylic acid | C8H7NO4. Available at: [Link]

-

Chemsrc. CAS#:293294-72-1 | 4-bromo-6-(methoxycarbonyl)picolinic acid. Available at: [Link]

-

PubChem. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3. Available at: [Link]

-

Acmec Biochemical. 7170-36-7[6-(Methoxycarbonyl)picolinic acid]. Available at: [Link]

-

NIST. 4-Pyridinecarboxylic acid. Available at: [Link]

-

PubChem. 4-Methoxycarbonylphenylboronic acid | C8H9BO4. Available at: [Link]

-

ChemSynthesis. 6-methoxycarbonyl-pyridine-2-carboxylic acid - 7170-36-7. Available at: [Link]

- Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. 24195-03-7|4-(Methoxycarbonyl)picolinic acid|BLD Pharm [bldpharm.com]

- 4. 2,4-PYRIDINECARBOXYLIC ACID, 4-METHYL ESTER | 24195-03-7 [amp.chemicalbook.com]

- 5. 4-(Methoxycarbonyl)pyridine-3-carboxylic acid | C8H7NO4 | CID 327525 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Methoxycarbonyl)picolinic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-(methoxycarbonyl)picolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of two core synthetic strategies: the selective monohydrolysis of dimethyl pyridine-2,4-dicarboxylate and the oxidation of 2,4-lutidine followed by selective esterification. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and expert commentary on the rationale behind procedural choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 4-(Methoxycarbonyl)picolinic Acid

Picolinic acid and its derivatives are a class of pyridine-containing compounds that have garnered significant attention in the field of drug discovery and development. Their ability to act as bidentate chelating agents for various metal ions, coupled with their diverse pharmacological activities, makes them privileged scaffolds in medicinal chemistry. 4-(Methoxycarbonyl)picolinic acid, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the ester and carboxylic acid functionalities at the 4- and 2-positions, respectively, allow for orthogonal chemical modifications. This differential reactivity is paramount in the construction of targeted therapeutics and functional materials. This guide will explore the most practical and scalable methods for the synthesis of this important molecule.

Pathway 1: Selective Monohydrolysis of Dimethyl Pyridine-2,4-dicarboxylate

This pathway is a convergent and often high-yielding approach that begins with the readily available pyridine-2,4-dicarboxylic acid. The strategy involves a two-step process: exhaustive esterification to the diester followed by a carefully controlled selective saponification of the ester at the 2-position.

Conceptual Overview

The rationale behind this pathway lies in the differential reactivity of the two ester groups in dimethyl pyridine-2,4-dicarboxylate. The ester at the 2-position is generally more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen, which activates the carbonyl group. By carefully controlling the stoichiometry of the base, reaction temperature, and time, it is possible to achieve selective hydrolysis of the 2-ester while leaving the 4-ester intact.

Caption: General workflow for Pathway 1.

Step 1: Synthesis of Dimethyl Pyridine-2,4-dicarboxylate

The initial step involves the conversion of pyridine-2,4-dicarboxylic acid to its corresponding dimethyl ester. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst.

Mechanism of Diesterification: The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. This process occurs at both carboxylic acid groups.

Experimental Protocol:

-

To a stirred suspension of pyridine-2,4-dicarboxylic acid (1 equivalent) in methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford dimethyl pyridine-2,4-dicarboxylate, which can be purified by recrystallization or column chromatography.[1]

| Parameter | Value | Reference |

| Starting Material | Pyridine-2,4-dicarboxylic acid | [2] |

| Reagents | Methanol, Sulfuric Acid | [3] |

| Typical Yield | >90% | [1] |

| Purification | Recrystallization/Column Chromatography | [1] |

Characterization Data for Dimethyl Pyridine-2,4-dicarboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.91 (d, 1H), 8.68 (s, 1H), 8.07 (dd, 1H), 4.09 (s, 3H), 4.03 (s, 3H).[1]

-

¹³C NMR (CDCl₃, 100 MHz): δ 164.9, 162.4, 150.9, 149.1, 138.6, 126.3, 124.5, 53.3, 53.2.[4]

-

FTIR (KBr, cm⁻¹): ν 1730 (C=O stretch of ester).[4]

Step 2: Selective Monohydrolysis

This is the critical step of this pathway, requiring precise control to achieve high selectivity for the hydrolysis of the ester at the 2-position. The use of one equivalent of a strong base like sodium hydroxide or potassium hydroxide in a mixed aqueous-organic solvent system at low temperatures is a common strategy.

Mechanism of Selective Saponification: The hydroxide ion acts as a nucleophile, preferentially attacking the more electrophilic carbonyl carbon of the ester at the 2-position. This forms a tetrahedral intermediate which then collapses to regenerate the carbonyl, expelling the methoxide ion. The resulting carboxylate is then protonated during the acidic workup to yield the final product. The lower temperature and controlled stoichiometry of the base are crucial to prevent the hydrolysis of the second ester group.

Experimental Protocol:

-

Dissolve dimethyl pyridine-2,4-dicarboxylate (1 equivalent) in a mixture of an organic solvent like tetrahydrofuran (THF) or methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide or potassium hydroxide (1.0-1.2 equivalents) in water dropwise while maintaining the temperature at 0 °C.[5][6]

-

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, carefully acidify the mixture to a pH of 3-4 with cold, dilute hydrochloric acid.

-

The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(methoxycarbonyl)picolinic acid. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Starting Material | Dimethyl Pyridine-2,4-dicarboxylate | [7] |

| Reagents | NaOH or KOH, HCl | [5][6] |

| Solvent | THF/Water or Methanol/Water | [5] |

| Temperature | 0 °C | [5] |

| Typical Yield | 70-85% | [5] |

| Purification | Recrystallization |

Pathway 2: Oxidation of 2,4-Lutidine and Selective Esterification

This pathway offers a more linear approach, starting from the commercially available 2,4-lutidine. It involves the oxidation of both methyl groups to carboxylic acids, followed by a selective esterification at the 4-position.

Conceptual Overview

The core of this strategy is the robust oxidation of the alkyl side chains of the pyridine ring to carboxylic acids. Subsequently, selective esterification of the resulting dicarboxylic acid is attempted. The selectivity in the esterification step can be challenging to achieve and may require specific reagents or reaction conditions to favor the formation of the ester at the 4-position over the 2-position.

Caption: General workflow for Pathway 2.

Step 1: Oxidation of 2,4-Lutidine

The oxidation of the two methyl groups of 2,4-lutidine to carboxylic acids can be accomplished using strong oxidizing agents. Potassium permanganate (KMnO₄) is a classic and effective reagent for this transformation.

Mechanism of Oxidation: The oxidation of alkylarenes with potassium permanganate is a complex process that is believed to proceed through a radical mechanism. The reaction is typically carried out in a basic or neutral aqueous solution under heating. The permanganate ion abstracts a hydrogen atom from the benzylic position of the methyl group, initiating a series of oxidation steps that ultimately lead to the formation of the carboxylate. Acidic workup then provides the dicarboxylic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-lutidine (1 equivalent) and water.

-

Heat the mixture to reflux and add potassium permanganate (a slight excess per methyl group) portion-wise over several hours to control the exothermic reaction.

-

Continue to heat the reaction mixture at reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Acidify the concentrated solution with concentrated hydrochloric acid to a low pH, which will cause the pyridine-2,4-dicarboxylic acid to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain pyridine-2,4-dicarboxylic acid.[8][9]

| Parameter | Value | Reference |

| Starting Material | 2,4-Lutidine | |

| Reagent | Potassium Permanganate | [9][10] |

| Solvent | Water | [9] |

| Work-up | Acidification with HCl | [9] |

| Typical Yield | 50-70% | [11] |

| Purification | Recrystallization |

Step 2: Selective Mono-esterification

Achieving selective esterification at the 4-position of pyridine-2,4-dicarboxylic acid is the main challenge of this pathway. The carboxylic acid at the 2-position is sterically more hindered and electronically deactivated by the adjacent nitrogen atom, which can be exploited to favor esterification at the 4-position under carefully controlled conditions.

Mechanism of Selective Esterification: Under acidic conditions (Fischer-Speier esterification), both carboxylic acids can be protonated. However, the carboxylic acid at the 4-position is sterically more accessible for nucleophilic attack by methanol compared to the one at the 2-position. By using a limited amount of methanol or controlling the reaction time and temperature, it may be possible to achieve a degree of selectivity.

Proposed Experimental Protocol:

-

Suspend pyridine-2,4-dicarboxylic acid (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Add a controlled amount of methanol (1.0-1.5 equivalents).

-

Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the reaction closely by a suitable analytical technique (e.g., HPLC or NMR) to maximize the formation of the desired monoester and minimize the formation of the diester.

-

Upon reaching the optimal conversion, cool the reaction mixture and quench the reaction.

-

The product mixture will likely contain the starting dicarboxylic acid, the desired 4-monoester, and the undesired 2-monoester and diester. Purification by column chromatography will be necessary to isolate the 4-(methoxycarbonyl)picolinic acid.

Note: This step is less established and may require significant optimization to achieve satisfactory yields and selectivity. An alternative could involve protecting the 2-carboxylic acid, esterifying the 4-carboxylic acid, and then deprotecting. However, this would add extra steps to the synthesis.

Comparative Analysis of the Synthetic Pathways

| Feature | Pathway 1: Selective Monohydrolysis | Pathway 2: Oxidation & Selective Esterification |

| Starting Material | Pyridine-2,4-dicarboxylic acid | 2,4-Lutidine |

| Number of Steps | 2 | 2 |

| Key Challenge | Achieving high selectivity in the monohydrolysis step. | Achieving high selectivity in the mono-esterification step. |

| Scalability | Generally good, with careful control of the hydrolysis. | Oxidation can be challenging to scale; selective esterification may be low-yielding. |

| Overall Yield | Potentially higher and more predictable. | Likely lower and more variable due to selectivity issues. |

| Purification | Can be straightforward if selectivity is high. | Will likely require extensive chromatographic purification. |

Conclusion

Both presented pathways offer viable routes to 4-(methoxycarbonyl)picolinic acid. Pathway 1, the selective monohydrolysis of dimethyl pyridine-2,4-dicarboxylate, is generally the preferred method due to its potentially higher overall yield, better predictability, and more straightforward purification. The key to success in this pathway lies in the precise control of the saponification conditions.

Pathway 2, starting from 2,4-lutidine, provides an alternative route from a cheaper starting material. However, the challenges associated with the selective mono-esterification of the intermediate dicarboxylic acid make it a less efficient and more labor-intensive approach, likely requiring significant process optimization for large-scale applications.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product. This guide provides the foundational knowledge and procedural outlines to enable the successful synthesis of this important molecule.

References

-

PubChem. Dimethyl pyridine-2,4-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Niwayama, S. Highly efficient selective monohydrolysis of symmetric diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. Available from: [Link]

- Appendix I. (n.d.).

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Available from: [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - (n.d.). Available from: [Link]

-

Common Organic Chemistry. Potassium Permanganate. Available from: [Link]

- Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- Cho, H. (2011). Highly efficient and practical monohydrolysis of symmetric diesters.

- Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

- Google Patents. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.

-

Mdpi. HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. Available from: [Link]

-

ResearchGate. Figure 2: Characterization of the prepared compounds. The FTIR spectra... Available from: [Link]

-

Iovel, I., & Shymanska, M. (2006). A Novel Synthesis of 2,6-Pyridinedicarboxylic Acid by the Ptc Auto-Oxidation of 2,6-Lutidine. Synthetic Communications, 22(18), 2691-2696. Available from: [Link]

-

Molecules. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available from: [Link]

-

ResearchGate. (PDF) Dimethyl pyridine-2,6-dicarboxylate. Available from: [Link]

- Google Patents. US2758999A - Esterification of pyridine carboxylic acids.

- Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

-

ResearchGate. Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives. Available from: [Link]

- Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

UniVOOK. Dipicolinic Acid as Intermediate for the Synthesis. Available from: [Link]

-

Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. Available from: [Link]

-

NIST. 2,6-Pyridinedicarboxylic acid, dimethyl ester. Available from: [Link]

-

Organic Syntheses. picolinic acid hydrochloride. Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Available from: [Link]

- UP-Lublin. Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds.

-

Bawa, R. A., & Bunge, S. D. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2(2), 129-134. Available from: [Link]

- In Situ Chemical Oxidation Using Potassium Permanganate. (n.d.).

-

ResearchGate. Potassium Permanganate Oxidation of Organic Compounds | Request PDF. Available from: [Link]

- Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia. (n.d.).

-

AIP Publishing. Synthesis and Toxicity Test of Tin(IV) Pyridine-2,6-Dicarboxylate Complexes. Available from: [Link]

- Investigating the reaction between Potassium Permanganate - Oxalic Acid. (n.d.).

-

ResearchGate. FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand. Available from: [Link]

-

Beilstein Journals. BJOC - Search Results. Available from: [https://www.beilstein-journals.org/bjoc/search?search=isothiouronium-calix[12]arene]([Link]12]arene)

-

CNR-IRIS. XRD, FTIR and RAMAN Characterizations of Metakaolin Geopolymers. Available from: [Link]

-

ResearchGate. High temperature ATR-FTIR characterization of the interaction of polycarboxylic acids and organotrialkoxy-silanes with cellulosic material. Available from: [Link]

-

ResearchGate. The mechanism of unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride | Request PDF. Available from: [Link]

-

PubChem. 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Available from: [Link]

-

Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available from: [Link]

Sources

- 1. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE(632-93-9) 1H NMR [m.chemicalbook.com]

- 2. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. Dimethyl pyridine-2,4-dicarboxylate | C9H9NO4 | CID 254545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 12. Pyridine, 2,4-dimethyl- [webbook.nist.gov]

A Comprehensive Guide to the Synthesis of 4-(Methoxycarbonyl)picolinic Acid: Starting Materials and Strategic Approaches

Foreword

4-(Methoxycarbonyl)picolinic acid, a mono-ester derivative of pyridine-2,4-dicarboxylic acid, is a pivotal building block in contemporary chemical synthesis. Its bifunctional nature, featuring both a carboxylic acid and a methyl ester on a pyridine scaffold, renders it an exceptionally versatile intermediate for the synthesis of complex molecules. This guide is designed for researchers, chemists, and professionals in drug development, offering an in-depth exploration of the primary synthetic routes to this compound. We will dissect the strategic considerations underpinning the choice of starting materials, providing a robust framework for methodological selection based on efficiency, scalability, and chemical logic.

Strategic Overview: Retrosynthetic Analysis

To logically approach the synthesis of 4-(Methoxycarbonyl)picolinic acid, a retrosynthetic analysis is indispensable. This process deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnections reveal two core strategies: modification of a pre-functionalized pyridine ring or the de novo construction of the pyridine core.

Caption: Retrosynthetic analysis of 4-(Methoxycarbonyl)picolinic acid.

This guide will primarily focus on Strategy A , which is the most prevalent and practical approach in both laboratory and industrial settings. We will analyze the synthesis pathways originating from three key starting materials: Pyridine-2,4-dicarboxylic acid, 2,4-Lutidine, and functionalized picolinates.

Synthesis from Pyridine-2,4-dicarboxylic Acid (Lutidinic Acid)

The most direct route to the target molecule is the selective mono-esterification of pyridine-2,4-dicarboxylic acid. The core challenge of this approach is achieving regioselectivity, preferentially esterifying the carboxylic acid at the C4 position while leaving the C2 carboxyl group intact.

2.1. Rationale and Mechanistic Considerations

The reactivity difference between the two carboxylic acid groups is subtle. The C2-carboxyl group is electronically influenced by the adjacent nitrogen atom, which can affect its acidity and susceptibility to nucleophilic attack. However, steric hindrance often plays a more decisive role. Methods that exploit these differences or employ protecting group strategies are essential for high yields of the desired mono-ester.

A common and effective method involves the conversion of the diacid to its corresponding acid chlorides, followed by a controlled reaction with methanol.

2.2. Experimental Protocol: Mono-esterification via Acid Chloride

This protocol is adapted from methodologies described for the synthesis of related pyridine esters.[1][2]

Step 1: Formation of Pyridine-2,4-dicarbonyl dichloride

-

To a stirred suspension of pyridine-2,4-dicarboxylic acid (1 equivalent) in an inert solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) (2.2 equivalents) dropwise at room temperature. A lively evolution of gas (SO₂ and HCl) will be observed.

-

After the addition is complete, heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, until the solution becomes clear and gas evolution ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude diacid chloride hydrochloride, which is often used directly in the next step.

Step 2: Selective Mono-esterification

-

Cool the crude diacid chloride in an ice bath (0°C).

-

Slowly add anhydrous methanol (1.0 to 1.2 equivalents) dropwise with vigorous stirring. The controlled stoichiometry is critical for maximizing the yield of the mono-ester.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched with water or a saturated sodium bicarbonate solution.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved via column chromatography or recrystallization to isolate pure 4-(methoxycarbonyl)picolinic acid.

2.3. Causality and Optimization

-

Why DMF? DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with thionyl chloride, which is a more potent acylating agent for the carboxylic acid.[1]

-

Why controlled methanol addition at low temperature? The C4-carbonyl chloride is generally considered more sterically accessible and potentially more electrophilic than the C2-carbonyl chloride, which is ortho to the ring nitrogen. Adding a limited amount of methanol at low temperature kinetically favors the formation of the C4-ester. Excess methanol or higher temperatures will lead to the formation of the diester byproduct.

2.4. Data Summary

| Parameter | Value/Observation | Rationale |

| Starting Material | Pyridine-2,4-dicarboxylic acid | Direct precursor. |

| Key Reactions | Diacid chloride formation, selective esterification | Activates carboxyl groups, then differentiates them. |

| Typical Yield | 40-60% | Dependent on precise control of stoichiometry and temperature. |

| Advantages | Direct route, few synthetic steps. | High atom economy in principle. |

| Disadvantages | Difficulty in achieving high selectivity, risk of diester formation. | Requires careful control of reaction conditions. |

Synthesis from 2,4-Lutidine (2,4-Dimethylpyridine)

Using 2,4-lutidine as a starting material is an economically attractive option due to its low cost and wide availability. This pathway involves a two-stage process: the selective oxidation of one methyl group to a carboxylic acid, followed by the esterification of the other. The primary challenge is controlling the oxidation to selectively target one methyl group.

3.1. Rationale and Strategic Workflow

The methyl group at the 4-position of the pyridine ring is generally more susceptible to oxidation than the methyl group at the 2-position. This is attributed to electronic effects and the relative stability of the intermediates formed during the oxidation process. The most common oxidant for this transformation is potassium permanganate (KMnO₄).[3][4]

Caption: Synthetic pathways originating from 2,4-Lutidine.

The most efficient route proceeds via the isolation of 2-methylisonicotinic acid, which is then subjected to a second oxidation and subsequent esterification, or a more complex series of functional group manipulations. However, a more direct approach involves the complete oxidation to pyridine-2,4-dicarboxylic acid, linking this method back to the strategy discussed in Section 2.

3.2. Experimental Protocol: Oxidation of 2,4-Lutidine

This protocol is based on the classical permanganate oxidation of picolines.[3]

Step 1: Synthesis of Pyridine-2,4-dicarboxylic acid

-

In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2,4-lutidine (1 equivalent) and water.

-

Heat the mixture on a steam bath and add potassium permanganate (KMnO₄) (approx. 4-5 equivalents) portion-wise over several hours to control the exothermic reaction.

-

Continue heating and stirring until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This typically takes several hours.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate thoroughly with hot water.

-

Combine the filtrate and washings, then acidify with a strong acid (e.g., HCl) to a pH of ~3-4.

-

The pyridine-2,4-dicarboxylic acid will precipitate out of the solution. It can be collected by filtration, washed with cold water, and dried.

Step 2: Esterification

-

The resulting pyridine-2,4-dicarboxylic acid can then be subjected to the selective mono-esterification protocol as described in Section 2.2.

3.3. Causality and Field Insights

-

Controlling Oxidation: Achieving selective mono-oxidation to 2-methylisonicotinic acid is challenging with strong oxidants like KMnO₄. The reaction often proceeds to the diacid unless conditions (temperature, stoichiometry of oxidant) are meticulously controlled. For preparative scale, full oxidation to the diacid followed by selective esterification is often more reliable and reproducible.

-

Work-up: The removal of the large volume of MnO₂ formed is a key practical challenge, especially on a large scale. Efficient filtration and thorough washing are crucial to maximize yield.

3.4. Data Summary

| Parameter | Value/Observation | Rationale |

| Starting Material | 2,4-Lutidine | Inexpensive and readily available. |

| Key Reactions | Side-chain oxidation, esterification | Converts alkyl groups into desired functionalities. |

| Typical Yield | 60-75% (for diacid) | Oxidation is generally efficient but can be non-selective. |

| Advantages | Low cost of starting material, well-established chemistry. | Suitable for large-scale synthesis. |

| Disadvantages | Harsh reaction conditions, generation of significant waste (MnO₂), potential for over-oxidation. | Requires a two-stage process (oxidation then esterification). |

Synthesis from Functionalized Picoline Derivatives

A more versatile, albeit longer, route involves building the functionality onto a picoline ring that already contains one of the desired groups or a precursor to it. A key example is starting with a 4-halopicoline derivative, which allows for the introduction of the C4-methoxycarbonyl group via a cyano intermediate.

4.1. Rationale and Strategic Workflow

This strategy offers excellent control over regiochemistry. Starting with a picolinic acid derivative where the 2-carboxyl group is already present (or protected), a halogen at the 4-position serves as a handle for nucleophilic substitution or cross-coupling reactions. The conversion of a halide to a nitrile, followed by hydrolysis and esterification, is a classic and robust method in heterocyclic chemistry.

Caption: Multi-step synthesis from picolinic acid via a 4-halo intermediate.

4.2. Experimental Protocol: Halogenation-Cyanation-Hydrolysis Route

This protocol is a composite of several established procedures for functionalizing pyridine rings.[2]

Step 1: Synthesis of Methyl 4-Iodopicolinate

-

Picolinic acid is first converted to 4-chloropicolinate hydrochloride using thionyl chloride and methanol.[2]

-

The 4-chloro derivative is then converted to the 4-iodo derivative by reaction with hydriodic acid (HI) and hypophosphorous acid (H₃PO₂) at elevated temperatures (e.g., 107°C).[2]

-

The resulting 4-iodopicolinic acid is esterified using methanol with a catalytic amount of sulfuric acid under reflux to yield methyl 4-iodopicolinate.[2]

Step 2: Cyanation

-

Methyl 4-iodopicolinate (1 equivalent) is reacted with copper(I) cyanide (CuCN) (1.1-1.5 equivalents) in a high-boiling polar aprotic solvent like DMF or NMP.

-

The reaction mixture is heated to high temperatures (e.g., 150-200°C) for several hours.

-

After cooling, the reaction is worked up by pouring into an aqueous solution of ferric chloride or ammonia to complex the copper salts, followed by extraction of the product.

Step 3: Hydrolysis and Esterification

-

The resulting methyl 4-cyanopicolinate is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the diacid.

-

The diacid is then selectively mono-esterified at the 4-position as described in Section 2.2.

4.3. Comparative Analysis of Strategies

| Strategy | Starting Material | Key Advantages | Key Disadvantages | Best Suited For |

| Selective Esterification | Pyridine-2,4-dicarboxylic acid | Most direct route; fewer steps. | Selectivity challenges; potential for low yields. | Lab-scale synthesis where the diacid is available. |

| Oxidation | 2,4-Lutidine | Very low-cost starting material. | Harsh conditions; significant waste; multi-step process. | Large-scale industrial production. |

| Functionalization | Picolinic Acid / 4-Halopicoline | High regiochemical control; versatile. | Long synthetic sequence; use of toxic reagents (cyanide). | Synthesis of complex analogues; situations requiring unambiguous regiochemistry. |

Conclusion

The synthesis of 4-(methoxycarbonyl)picolinic acid can be approached from several distinct starting materials, each with a unique profile of advantages and challenges.

-

Direct esterification of pyridine-2,4-dicarboxylic acid offers the shortest path but demands rigorous control to achieve selectivity.

-

Oxidation of 2,4-lutidine is a cost-effective route for large-scale production, though it involves harsh conditions and a multi-stage process.

-

Functionalization of pre-existing picoline rings provides the highest degree of control and versatility, making it ideal for creating diverse chemical libraries, despite its length.

The optimal choice of starting material and synthetic strategy is ultimately dictated by the specific requirements of the project, including scale, cost, available equipment, and the desired purity of the final product. This guide provides the foundational knowledge for making an informed, strategic decision in the synthesis of this valuable chemical intermediate.

References

-

Jakobsen, P., & Treppendahl, S. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(10), 834-839. Available from: [Link]

-

MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. Retrieved from [Link]

-

Al-Afyouni, M. H. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Retrieved from [Link]

- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.

-

UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]

-

Academax. (n.d.). Esterification of Pyridine-2,6-Dicarboxylic Acid and n-Butanol Catalyzed by Heteroply Acids. Retrieved from [Link]

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

-

Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. Available from: [Link]

-

RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

Sources

IUPAC name for 4-(Methoxycarbonyl)pyridine-2-carboxylic acid

An In-depth Technical Guide to 4-(Methoxycarbonyl)pyridine-2-carboxylic Acid: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-(Methoxycarbonyl)pyridine-2-carboxylic acid, a difunctional heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. The document details its chemical identity, physicochemical properties, and a proposed, robust synthetic protocol. Emphasis is placed on its primary applications as a versatile organic linker for the construction of Metal-Organic Frameworks (MOFs) and as a key building block in the synthesis of complex pharmaceutical agents. Safety and handling protocols based on data from structurally related compounds are also provided to ensure safe laboratory practice. This guide is intended for scientists and professionals in drug development and chemical research who require a detailed understanding of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

4-(Methoxycarbonyl)pyridine-2-carboxylic acid is a pyridine derivative functionalized with both a carboxylic acid group at the 2-position and a methyl ester group at the 4-position. This arrangement of functional groups makes it an asymmetric, ditopic building block for chemical synthesis. Its formal IUPAC name is 4-(Methoxycarbonyl)pyridine-2-carboxylic acid .

The structural isomers, where the functional groups are at different positions on the pyridine ring, are distinct compounds with unique CAS numbers and properties, such as 6-(methoxycarbonyl)pyridine-2-carboxylic acid (CAS 7170-36-7)[1][2] and 5-(methoxycarbonyl)pyridine-2-carboxylic acid (CAS 17874-79-2)[3]. It is crucial for researchers to distinguish the target molecule from related pyridinecarboxylic acid derivatives.[2]

| Identifier | Value | Source |

| IUPAC Name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | - |

| Synonyms | Methyl 2-carboxypyridine-4-carboxylate; 2-Carboxy-4-(methoxycarbonyl)pyridine | - |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Canonical SMILES | COC(=O)c1cc(ccn1)C(=O)O | - |

| InChI Key | N/A | - |

| CAS Number | Not definitively assigned in public databases. | - |

Physicochemical and Spectroscopic Properties

Quantitative physicochemical data for this specific isomer is not widely published. However, properties can be inferred from related compounds and its chemical structure. The presence of both a hydrogen-bond-donating carboxylic acid and a polar ester group suggests moderate solubility in polar organic solvents.

| Property | Predicted Value / Characteristic | Rationale / Notes |

| Physical State | White to off-white solid | Typical for pyridinecarboxylic acids.[4] |

| Melting Point | >150 °C (Decomposition likely) | Carboxylic acids on pyridine rings often have high melting points. |

| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. | Based on functional groups and data for related compounds.[5] |

| pKa | ~2-3 (acid), ~2-3 (pyridine N) | The electron-withdrawing groups lower the pKa of the pyridine nitrogen. |

Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show three distinct aromatic protons in the pyridine ring region (approx. 7.5-9.0 ppm). A singlet corresponding to the three methyl ester protons (–OCH₃) would appear around 3.9-4.1 ppm. The acidic proton of the carboxylic acid (–COOH) would be a broad singlet, typically downfield (>10 ppm), and may be solvent-dependent.

-

¹³C NMR: The spectrum would feature eight distinct carbon signals. Two signals for the carbonyl carbons of the ester and carboxylic acid (160-175 ppm), six signals for the pyridine ring carbons (120-160 ppm), and one signal for the methyl ester carbon (around 52-55 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), two distinct C=O stretches for the ester (~1720-1740 cm⁻¹) and the carboxylic acid (~1680-1710 cm⁻¹), and C=C/C=N stretching vibrations for the aromatic pyridine ring (~1400-1600 cm⁻¹).

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of dimethyl pyridine-2,4-dicarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add a solution of lithium hydroxide (LiOH) (1.05 equivalents) in water dropwise at room temperature.

-

Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting diester and the appearance of the mono-acid product.

-

Work-up: Once the reaction reaches completion (typically 2-4 hours), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Isolation: Remove the THF under reduced pressure. The aqueous solution will contain the lithium salt of the product.

-

Acidification: Cool the aqueous solution in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring. The product will precipitate as a solid as the solution becomes acidic. Adjust the final pH to approximately 3-4.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of cold ether to remove any unreacted starting material.

-

Final Drying: Dry the resulting white solid under vacuum. For higher purity, recrystallization from an ethanol/water mixture can be performed.

Applications in Scientific Research

The unique bifunctional and asymmetric nature of 4-(Methoxycarbonyl)pyridine-2-carboxylic acid makes it a valuable component in both materials science and medicinal chemistry.[6][7]

Caption: Relationship between molecular features and applications.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers.[8] Carboxylic acid-functionalized linkers are among the most common due to their robust coordination with a wide variety of metal centers.[8][9]

-

Role as a Ditopic Linker: 4-(Methoxycarbonyl)pyridine-2-carboxylic acid acts as a ditopic linker. The carboxylic acid group provides a primary, strong coordination site. The pyridine nitrogen can also coordinate to metal centers, increasing the connectivity and rigidity of the resulting framework.[8] The ester group can be used as a post-synthetic modification site or hydrolyzed to create a pyridine-2,4-dicarboxylate linker in situ.

-

Tunable Properties: The use of such functionalized linkers allows for the precise tuning of MOF properties, including pore size, surface area, and chemical environment, which are critical for applications in gas storage, separation, and catalysis.[10]

Pharmaceutical and Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. This compound serves as an excellent starting material for building more complex molecules.

-

Synthetic Intermediate: The two distinct functional groups allow for orthogonal chemical transformations. The carboxylic acid can be readily converted to amides, while the ester can be hydrolyzed and then derivatized, or reduced to an alcohol. This versatility is highly valued in the synthesis of novel drug candidates.[6][7]

-

Modulation of Properties: The introduction of a methyl ester can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability, an effect sometimes referred to as the "magic-methyl" effect in medicinal chemistry.[11]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(Methoxycarbonyl)pyridine-2-carboxylic acid is not available. However, based on GHS classifications for structurally similar compounds like other pyridine carboxylic acids and their esters, the following hazards should be assumed.[12][13][14][15]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14]

-

P280: Wear protective gloves, eye protection, and face protection.[13][14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13][14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]

-

-

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generation of dust.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

4-(Methoxycarbonyl)pyridine-2-carboxylic acid is a high-value chemical intermediate with significant potential. Its asymmetric, difunctional structure makes it an ideal candidate for directed synthesis in two major fields of chemical research. As an organic linker, it provides the necessary functionality to construct sophisticated, porous Metal-Organic Frameworks. In medicinal chemistry, it serves as a versatile scaffold, enabling the efficient assembly of novel and complex molecular architectures. While detailed physicochemical data remains to be published, its synthesis is achievable through established chemical transformations. Adherence to standard laboratory safety protocols for irritant powders is essential when handling this compound.

References

-

Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-methoxycarbonyl-pyridine-2-carboxylic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Methoxy-pyridine-2-carboxylic acid. Retrieved from [Link]

-

Natural Products Atlas. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683). Retrieved from [Link]

-

Parveen, K., & S, S. (n.d.). Designing of Organic Bridging Linkers of Metal-Organic Frameworks for Enhanced Carbon Dioxide Adsorption. arXiv. Retrieved from [Link]

-

ResearchGate. (n.d.). 7 Common organic linkers used for synthesis of MOFs. Retrieved from [Link]

-

MDPI. (2024). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. NP-MRD: Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683) [np-mrd.org]

- 3. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid(17874-79-2) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Methoxy-pyridine-2-carboxylic acid methyl ester AldrichCPR 29681-43-4 [sigmaaldrich.com]

- 5. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. aksci.com [aksci.com]

- 15. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(Methoxycarbonyl)picolinic Acid: A Technical Guide